1-[4-(difluoromethoxy)phenyl]-3,3-diethylthiourea
Description
1-[4-(Difluoromethoxy)phenyl]-3,3-diethylthiourea is a thiourea derivative characterized by a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the para position and two ethyl groups attached to the thiourea nitrogen. Thioureas are known for their diverse applications in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capacity and electronic properties .
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1,1-diethylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2OS/c1-3-16(4-2)12(18)15-9-5-7-10(8-6-9)17-11(13)14/h5-8,11H,3-4H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYKWFOYNSBOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC1=CC=C(C=C1)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326728 | |
| Record name | 3-[4-(difluoromethoxy)phenyl]-1,1-diethylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
398995-97-6 | |
| Record name | 3-[4-(difluoromethoxy)phenyl]-1,1-diethylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-3,3-diethylthiourea typically involves the reaction of 4-(difluoromethoxy)aniline with diethylthiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-3,3-diethylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents or nitrating mixtures can be used under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-3,3-diethylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-3,3-diethylthiourea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, making it a potent inhibitor. The thiourea moiety can also interact with metal ions or other cofactors, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Substituent Analysis
Thiourea derivatives vary significantly in bioactivity and physicochemical properties based on substituents. Below is a comparative analysis of key analogs:
Table 1: Key Structural Features and Properties
*Calculated based on molecular formula.
Key Observations:
Electron-Withdrawing Substituents: The difluoromethoxy group (-OCF₂H) in the target compound provides moderate electron-withdrawing effects, which may enhance stability and binding affinity compared to methoxy (-OCH₃) groups .
N-Substituent Effects :
- Diethyl groups on the thiourea nitrogen increase steric bulk and lipophilicity compared to methyl or cyclohexyl substituents (). This could influence membrane permeability in agrochemical applications .
Applications: Compounds with trifluoromethoxy or perfluoroalkyl groups () are often used in fluorous chemistry or as pesticides due to their stability and hydrophobic character .
Biological Activity
1-[4-(Difluoromethoxy)phenyl]-3,3-diethylthiourea (DFMTU) is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
DFMTU is a thiourea derivative characterized by the presence of a difluoromethoxy group attached to a phenyl ring. Its chemical formula is C12H14F2N2OS, and it exhibits unique properties that contribute to its biological activity.
The biological activity of DFMTU can be attributed to several mechanisms:
- Enzyme Inhibition : DFMTU has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction may modulate pathways involved in inflammation and cell proliferation.
- Signaling Pathways : The compound may influence key signaling pathways related to oxidative stress and immune responses, which are critical in various disease states.
Biological Activity Overview
The biological activities of DFMTU include:
- Anticancer Activity : Studies indicate that DFMTU exhibits antiproliferative effects on cancer cell lines. It has been tested against prostate cancer cells (PC-3), showing promising results in inhibiting cell growth.
- Antimicrobial Properties : DFMTU has demonstrated antimicrobial activity against various pathogens, indicating its potential use in treating infectious diseases.
Case Studies
- Antiproliferative Effects : In vitro studies have shown that DFMTU reduces the viability of PC-3 cells significantly. The effective concentration (EC50) was determined to be below 25 μM, categorizing it as highly active against these cancer cells.
- Antimicrobial Activity : DFMTU was tested against multiple bacterial strains, revealing a minimum inhibitory concentration (MIC) ranging from 10 to 50 μg/mL. This suggests that DFMTU could be a candidate for further development as an antimicrobial agent.
Data Tables
| Biological Activity | EC50 (μM) | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antiproliferative (PC-3) | <25 | - | |
| Antimicrobial (Various Bacteria) | - | 10-50 |
Toxicological Studies
Research on the toxicity of DFMTU is limited but necessary for assessing its safety profile. Preliminary studies suggest that while it shows biological activity, further investigation into its toxicity and side effects is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
